molecular formula C18H18BrNO5 B2578435 {[(4-bromophenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate CAS No. 2319896-38-1

{[(4-bromophenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate

Cat. No.: B2578435
CAS No.: 2319896-38-1
M. Wt: 408.248
InChI Key: SRDJMAFYWWKTIU-UHFFFAOYSA-N
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Description

{[(4-bromophenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate is a complex organic compound that features a bromophenyl group, a carbamoyl group, and a dimethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4-bromophenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate typically involves multiple steps, starting with the preparation of the bromophenyl and dimethoxybenzoate intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

{[(4-bromophenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

{[(4-bromophenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of {[(4-bromophenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[(4-bromophenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate is unique due to its combination of bromophenyl, carbamoyl, and dimethoxybenzoate groups, which confer distinct chemical reactivity and potential applications. Its specific structural arrangement allows for targeted interactions in various scientific and industrial contexts.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO5/c1-23-15-7-13(8-16(9-15)24-2)18(22)25-11-17(21)20-10-12-3-5-14(19)6-4-12/h3-9H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDJMAFYWWKTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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